N-(6-ethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Overview
Description
N-(6-ethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit significant activity againstMycobacterium tuberculosis . They have also shown promising activity against Staphylococcus aureus .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis and staphylococcus aureus . The inhibitory concentrations of these molecules were compared with standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity . The mechanism of resistance of anti-TB drugs is also incorporated in the review .
Pharmacokinetics
The admet calculation showed a favorable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have shown significant inhibitory activity against mycobacterium tuberculosis and staphylococcus aureus .
Action Environment
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other benzothiazole derivatives, it may interact with enzymes, proteins, and other biomolecules
Cellular Effects
Similar compounds have been shown to have significant activity against Mycobacterium tuberculosis , suggesting that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide can be achieved through various synthetic pathways. Common methods include:
Diazo-Coupling: This involves the reaction of a diazonium salt with a coupling component to form the desired benzothiazole derivative.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a base.
Biginelli Reaction: This is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.
Microwave Irradiation: This method uses microwave energy to accelerate the reaction process, often resulting in higher yields and shorter reaction times.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6-ethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(6-ethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound also exhibits anti-tubercular activity and shares structural similarities with N-(6-ethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds are explored for their antibacterial properties and share the benzothiazole core structure.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both benzothiazole and pyridine moieties. This unique structure contributes to its distinct biological activity and potential therapeutic applications .
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-4-16-7-9-19-22(12-16)31-24(26-19)27(15-17-6-5-11-25-14-17)23(28)18-8-10-20(29-2)21(13-18)30-3/h5-14H,4,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXSWIDRXKYYPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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